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For Researchers, Scientists, and Drug Development Professionals

ODM-204, a novel, non-steroidal agent, garnered significant interest in the oncology

community for its unique dual-targeting mechanism. By simultaneously inhibiting both the

androgen receptor (AR) and the CYP17A1 enzyme, ODM-204 was developed to provide a

more comprehensive blockade of the androgen signaling pathway, a critical driver in castration-

resistant prostate cancer (CRPC).[1][2][3][4] This guide provides an objective comparison of

ODM-204's performance, both as a monotherapy and in combination, with other cancer

therapies, supported by available preclinical and early clinical data. While the clinical

development of ODM-204 was ultimately halted due to unfavorable pharmacokinetic properties,

the preclinical data on its synergistic potential and comparative efficacy offer valuable insights

for ongoing and future drug development in oncology.[5][6]

Comparative Efficacy of ODM-204 Monotherapy
Preclinical studies demonstrated the potent anti-tumor activity of ODM-204. In a VCaP

xenograft model of CRPC, ODM-204 as a single agent exhibited superior tumor growth

inhibition compared to standard-of-care androgen receptor pathway inhibitors (ARPIs),

enzalutamide and abiraterone, as well as their combination.[7]

Table 1: Comparative Monotherapy Performance in
VCaP Xenograft Model

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1150134?utm_src=pdf-interest
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/jco.2015.33.7_suppl.221
https://www.researchgate.net/publication/323107140_Discovery_and_Development_of_ODM-204_A_Novel_Nonsteroidal_Compound_for_the_Treatment_of_Castration-Resistant_Prostate_Cancer_by_blocking_the_Androgen_Receptor_and_Inhibiting_CYP17A1
https://pubmed.ncbi.nlm.nih.gov/29438723/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cyp17-androgen-receptor-inhibitor-odm-204
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://pure.gustaveroussy.fr/en/publications/odm-204-a-novel-dual-inhibitor-of-cyp17a1-and-androgen-receptor-e/
https://pubmed.ncbi.nlm.nih.gov/30194031/
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/jco.2016.34.2_suppl.230
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group Tumor Growth Inhibition (%)

ODM-204 66%[1][8]

Enzalutamide Less than ODM-204[7]

Abiraterone Less than ODM-204[7]

Enzalutamide + Abiraterone Less than ODM-204[7]

Synergistic Effects of ODM-204 in Combination
Therapies
The primary documented synergistic interaction of ODM-204 is with luteinizing hormone-

releasing hormone (LHRH) agonists, such as leuprolide acetate. This combination leverages

two distinct mechanisms to suppress androgen signaling, leading to a more profound reduction

in testosterone levels.

Table 2: Synergistic Effect of ODM-204 with LHRH
Agonist in Rats

Treatment Group
Effect on Testosterone
Production

Effect on Androgen-
Sensitive Organ Weights

Leuprolide Acetate Suppression Decrease

ODM-204 + Leuprolide Acetate Potentiated Suppression[1][3] Potentiated Decrease[3]

The dual inhibition of both the androgen receptor and CYP17A1 by ODM-204 suggests a

strong rationale for its potential synergy with other classes of cancer therapies. While extensive

experimental data is not available due to the discontinuation of its development, the following

diagram illustrates the logical basis for these potential combinations.
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Caption: Potential synergistic pathways of ODM-204 with other cancer therapies.

Experimental Protocols
In Vitro Inhibition Assays
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CYP17A1 Inhibition: The inhibitory effect of ODM-204 on CYP17A1 was assessed using

human and rat testicular microsomes and a human adrenal cortex cell line.[1][7] The IC50

value, representing the concentration of ODM-204 required to inhibit 50% of the enzyme's

activity, was determined to be 22 nM.[1][7][8]

Androgen Receptor (AR) Binding and Activity: The binding affinity of ODM-204 to the wild-

type AR was determined in rat prostate cytosolic lysates, with a reported Ki of 47 nM.[1][7][8]

Its functional activity was evaluated in cells stably transfected with the full-length human AR

and an androgen-responsive reporter gene construct.[1][8] The IC50 for AR inhibition was

reported as 80 nM.[9]

Cell Proliferation Assays: The effect of ODM-204 on the growth of androgen-dependent

prostate cancer cell lines, LNCaP and VCaP, was studied. The IC50 values for suppressing

androgen-induced cell proliferation were 170 nM for LNCaP and 280 nM for VCaP cells.[1][8]

In Vivo Xenograft Model
Animal Model: Male nude mice were subcutaneously grafted with VCaP cells.[1][7]

Treatment: Animals were treated orally with ODM-204 at a dose of 50 mg/kg/day.[1][8] In

comparative studies, other cohorts were treated with enzalutamide, abiraterone, or a

combination of both for 28 days.[7]

Endpoint: Tumor growth inhibition was measured to assess anti-tumor activity.[1][7][8]
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Caption: Preclinical evaluation workflow for ODM-204.

Mechanism of Action: Dual Inhibition of Androgen
Signaling
ODM-204's therapeutic rationale is based on a dual-pronged attack on the androgen receptor

signaling axis, which is a key pathway in prostate cancer progression.

CYP17A1 Inhibition: ODM-204 inhibits the CYP17A1 enzyme, which is crucial for the

synthesis of androgens, including testosterone and dihydrotestosterone (DHT), in the testes,

adrenal glands, and within the tumor microenvironment.[2][3][4]
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Androgen Receptor Blockade: Concurrently, ODM-204 directly binds to the androgen

receptor, preventing its activation by any residual androgens and inhibiting its translocation

to the nucleus. This action blocks the transcription of AR-responsive genes that drive cancer

cell growth.[1][4]
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Caption: Dual mechanism of action of ODM-204 on the androgen signaling pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1150134?utm_src=pdf-body-img
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
ODM-204 demonstrated a promising preclinical profile as a dual inhibitor of CYP17A1 and the

androgen receptor. Its ability to potentiate the effects of LHRH agonists and its superior

monotherapy performance against established ARPIs in a xenograft model highlighted its

potential. However, the advancement of ODM-204 into later-phase clinical trials was impeded

by its pharmacokinetic properties.[5][6] Despite its discontinued development, the data

generated for ODM-204 provides a valuable case study for the development of dual-targeting

inhibitors. The strong preclinical rationale for combining such agents with therapies like PARP

inhibitors or chemotherapy remains a compelling area for future research in oncology.
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[https://www.benchchem.com/product/b1150134#synergistic-effects-of-odm-204-with-other-
cancer-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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